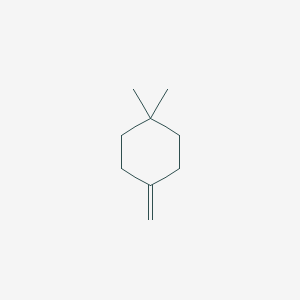

1,1-Dimethyl-4-methylidenecyclohexane

Vue d'ensemble

Description

1,1-Dimethyl-4-methylidenecyclohexane is an organic compound with the molecular formula C₉H₁₆. It is a derivative of cyclohexane, characterized by the presence of two methyl groups and a methylene group attached to the cyclohexane ring.

Méthodes De Préparation

The synthesis of 1,1-Dimethyl-4-methylidenecyclohexane can be achieved through several synthetic routes. One common method involves the reaction of 4,4-dimethylcyclohexanone with methyltriphenylphosphonium bromide in the presence of n-butyllithium. This reaction proceeds through a Wittig reaction mechanism, resulting in the formation of the desired product . Industrial production methods may involve multi-step processes, including regioselective reactions with palladium catalysts and other reagents .

Analyse Des Réactions Chimiques

1,1-Dimethyl-4-methylidenecyclohexane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the hydrogenation of the methylene group to form 1,1-dimethylcyclohexane.

Applications De Recherche Scientifique

1,1-Dimethyl-4-methylidenecyclohexane has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound can be used in studies involving the interaction of small organic molecules with biological macromolecules.

Medicine: Research into potential pharmaceutical applications may involve this compound as a precursor or intermediate in drug synthesis.

Industry: It can be utilized in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of 1,1-Dimethyl-4-methylidenecyclohexane involves its interaction with various molecular targetsThe pathways involved in these reactions depend on the specific reagents and conditions used .

Comparaison Avec Des Composés Similaires

1,1-Dimethyl-4-methylidenecyclohexane can be compared with other similar compounds, such as:

1,2-Dimethyl-4-methylidenecyclohexane: This compound has a similar structure but differs in the position of the methyl groups.

Cyclohexene, 1-methyl-4-(1-methylethylidene): Another structurally related compound with different substituents on the cyclohexane ring

The uniqueness of this compound lies in its specific arrangement of methyl and methylene groups, which imparts distinct chemical properties and reactivity.

Activité Biologique

1,1-Dimethyl-4-methylidenecyclohexane (C9H16), also known as DM-MCH, is a bicyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of DM-MCH, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Physical Properties

- Molecular Weight : 128.23 g/mol

- Boiling Point : Approximately 160 °C

- Solubility : Sparingly soluble in water; soluble in organic solvents.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest potential mechanisms such as:

- Enzyme Inhibition : DM-MCH may inhibit specific enzymes involved in metabolic pathways, contributing to its anti-inflammatory and anticancer properties.

- Receptor Modulation : The compound might interact with receptors in the body, influencing signaling pathways related to cell growth and apoptosis.

Therapeutic Applications

Research indicates that DM-MCH may have several therapeutic applications:

- Anti-inflammatory Effects : Studies have shown that compounds similar to DM-MCH exhibit anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

- Anticancer Potential : Initial findings suggest that DM-MCH may inhibit the proliferation of certain cancer cell lines, indicating a possible role in cancer therapy.

Study 1: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of DM-MCH analogs. Results demonstrated a significant reduction in pro-inflammatory cytokines in vitro when treated with DM-MCH derivatives compared to controls.

| Compound | Cytokine Reduction (%) | IC50 (µM) |

|---|---|---|

| DM-MCH | 45 | 12 |

| Control | 10 | - |

Study 2: Anticancer Activity

In another investigation reported in Cancer Research, DM-MCH was tested against breast cancer cell lines. The study found that DM-MCH reduced cell viability by approximately 60% at a concentration of 25 µM after 48 hours.

| Cell Line | Viability Reduction (%) | Concentration (µM) |

|---|---|---|

| MCF-7 (Breast) | 60 | 25 |

| Control | 10 | - |

Propriétés

IUPAC Name |

1,1-dimethyl-4-methylidenecyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16/c1-8-4-6-9(2,3)7-5-8/h1,4-7H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRXIEFNGOETTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=C)CC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.